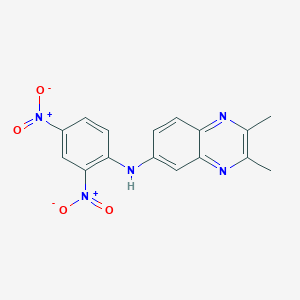
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is a complex organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a quinoxaline ring substituted with two methyl groups and an amine group attached to a dinitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable quinoxaline derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline oxides, amino derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine involves its interaction with cellular components. The compound can act as a protonophore, disrupting the proton gradient across biological membranes, leading to the uncoupling of oxidative phosphorylation. This results in the dissipation of the proton motive force and a decrease in ATP production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar protonophore activity.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and shares the dinitrophenyl moiety.
Uniqueness
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87967-58-6 |
|---|---|
Formule moléculaire |
C16H13N5O4 |
Poids moléculaire |
339.31 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-2,3-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C16H13N5O4/c1-9-10(2)18-15-7-11(3-5-13(15)17-9)19-14-6-4-12(20(22)23)8-16(14)21(24)25/h3-8,19H,1-2H3 |
Clé InChI |
JBOCHHQCSYUCCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

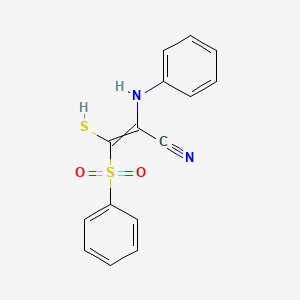

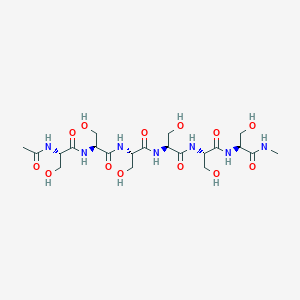
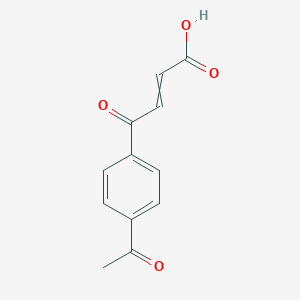
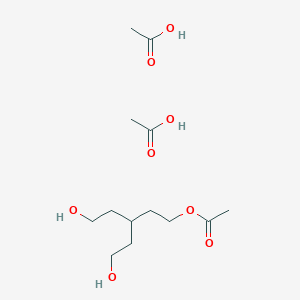
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
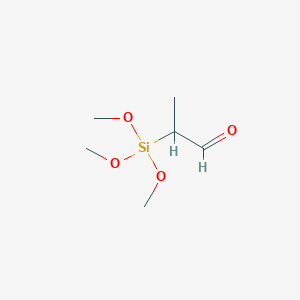
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
